2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. Various synthetic strategies have been employed, including multicomponent reactions, oxidative coupling, and tandem reactions . For instance, the reaction of 2-aminopyridine with methylglyoxal under acidic conditions can yield the desired imidazo[1,2-a]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives, such as 3-bromo-2-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a scaffold for the development of new drugs targeting infectious diseases and cancer.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways . In antitumor research, it may interfere with cell division processes, thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits antimicrobial properties.
Uniqueness
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid functional group allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHZFMXMRNERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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